molecular formula C21H19ClN2O3 B2752591 3-(2-chlorophenyl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 2034527-88-1

3-(2-chlorophenyl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2752591
CAS RN: 2034527-88-1
M. Wt: 382.84
InChI Key: KNYVKXFNJZXKIT-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19ClN2O3 and its molecular weight is 382.84. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Synthesis and Characterization

Research has led to the synthesis of various compounds with potential biological and chemical applications. One such synthesis involved a series of compounds for in vitro antibacterial and antifungal activities, indicating the potential use of similar structures in medicinal chemistry (Desai, Dodiya, & Shihora, 2011). Another study demonstrated the rearrangement of certain compounds to 2,4-quinazolinediones via an isocyanate carboxamide intermediate, showcasing the complex reactions these molecules can undergo (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).

Antitumor and Antimicrobial Potential

Further research has identified compounds with antitumor properties, such as the study on imidazotetrazines, highlighting their curative activity against leukemia, which may act as a prodrug for specific cancer treatments (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984). Other studies have synthesized compounds evaluated for antimicrobial activities, demonstrating significant inhibition on bacterial and fungal growth, suggesting potential applications in developing new antimicrobial agents (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).

Analytical and Structural Insights

Investigations into the tautomerism of heteroaromatic compounds have provided insights into their chemical behavior, which could inform the design of molecules with tailored properties for specific applications (Boulton & Katritzky, 1961). Studies on the hydrogen bonding of anticonvulsant enaminones have elucidated structural factors influencing their biological activity, offering a pathway to design more effective therapeutic agents (Kubicki, Bassyouni, & Codding, 2000).

Interaction with Biological Targets

Research into the molecular interaction of certain antagonists with the CB1 cannabinoid receptor has provided detailed insights into the binding mechanisms, which could inform the development of targeted therapies for various conditions (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

properties

IUPAC Name

3-(2-chlorophenyl)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-13-18(19(24-27-13)16-8-4-5-9-17(16)22)20(25)23-12-21(26)10-14-6-2-3-7-15(14)11-21/h2-9,26H,10-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYVKXFNJZXKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3(CC4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.